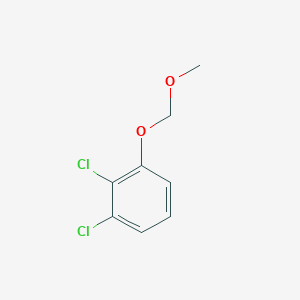
2,3-Dichlorophenyl methoxymethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8Cl2O2. It is a derivative of benzene, where two chlorine atoms and a methoxymethoxy group are substituted on the benzene ring. This compound is also known by its CAS number 118166-34-0 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-(methoxymethoxy)benzene typically involves the chlorination of 3-(methoxymethoxy)benzene. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like ferric chloride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves controlled chlorination reactions in large reactors, ensuring the safety and efficiency of the production process. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methoxymethoxy group.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(methoxymethoxy)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the chlorine atoms and the methoxymethoxy group influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Chlorination: Chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substituted Benzenes: Depending on the reaction conditions and reagents, various substituted benzene derivatives can be formed.
Oxidized Products: Aldehydes, ketones, or carboxylic acids from the oxidation of the methoxymethoxy group.
Scientific Research Applications
1,2-Dichloro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the methoxymethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1,2-Dichlorobenzene: Lacks the methoxymethoxy group and has different reactivity and applications.
1,3-Dichlorobenzene: An isomer with chlorine atoms in different positions, leading to different chemical properties.
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
1,2-dichloro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 |
InChI Key |
JDBVWYGNRHBLTB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















